molecular formula C10H20N2O2 B1614065 N-Ethyl-N-methyl-2-(piperidin-3-yloxy)acetamide CAS No. 902836-76-4

N-Ethyl-N-methyl-2-(piperidin-3-yloxy)acetamide

Cat. No.: B1614065
CAS No.: 902836-76-4
M. Wt: 200.28 g/mol
InChI Key: RGAXXCQGYNHPFO-UHFFFAOYSA-N
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Description

N-Ethyl-N-methyl-2-(piperidin-3-yloxy)acetamide is a synthetic organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural alkaloids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-N-methyl-2-(piperidin-3-yloxy)acetamide typically involves the reaction of N-ethyl-N-methylacetamide with 3-hydroxypiperidine. This reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the reactants .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Purification is typically achieved through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-N-methyl-2-(piperidin-3-yloxy)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Ethyl-N-methyl-2-(piperidin-3-yloxy)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Ethyl-N-methyl-2-(piperidin-3-yloxy)acetamide involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at neurotransmitter receptors, influencing signal transduction pathways. The exact molecular targets and pathways involved depend on the specific biological context and the structure-activity relationship of the compound .

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-2-(piperidin-3-yloxy)acetamide
  • N-Ethyl-2-(piperidin-3-yloxy)acetamide
  • N-Methyl-N-phenyl-2-(piperidin-3-yloxy)acetamide

Uniqueness

N-Ethyl-N-methyl-2-(piperidin-3-yloxy)acetamide is unique due to its specific substitution pattern on the piperidine ring, which can influence its pharmacological properties and reactivity. The presence of both ethyl and methyl groups on the nitrogen atom can affect the compound’s lipophilicity, metabolic stability, and ability to cross biological membranes .

Properties

IUPAC Name

N-ethyl-N-methyl-2-piperidin-3-yloxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-3-12(2)10(13)8-14-9-5-4-6-11-7-9/h9,11H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGAXXCQGYNHPFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)C(=O)COC1CCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10639921
Record name N-Ethyl-N-methyl-2-[(piperidin-3-yl)oxy]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10639921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

902836-76-4
Record name N-Ethyl-N-methyl-2-[(piperidin-3-yl)oxy]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10639921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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